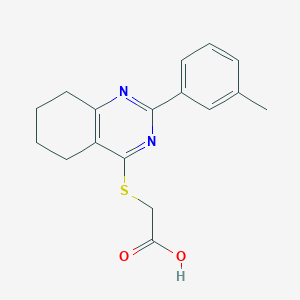![molecular formula C17H21N3O2 B7591076 N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PZ-2891 and has been synthesized through various methods.
科学的研究の応用
PZ-2891 has potential applications in various fields of scientific research. One of the significant applications of PZ-2891 is in the field of cancer research. Studies have shown that PZ-2891 inhibits the growth of cancer cells by targeting the protein HSP90, which is involved in the folding and stabilization of various oncogenic proteins. PZ-2891 has also been found to target the protein HSP70, which is involved in the protein folding and degradation pathways. PZ-2891 has also shown potential applications in the field of neurodegenerative diseases, where it has been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
作用機序
PZ-2891 targets the protein HSP90, which is involved in the folding and stabilization of various oncogenic proteins. PZ-2891 binds to the ATP-binding site of HSP90 and inhibits its function. PZ-2891 also targets the protein HSP70, which is involved in the protein folding and degradation pathways. PZ-2891 binds to the nucleotide-binding domain of HSP70 and inhibits its function. PZ-2891 has also been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
Biochemical and Physiological Effects
PZ-2891 has been found to have various biochemical and physiological effects. In cancer cells, PZ-2891 inhibits the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. PZ-2891 has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, PZ-2891 has been found to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson's disease.
実験室実験の利点と制限
PZ-2891 has several advantages for lab experiments. It is a potent inhibitor of HSP90 and HSP70, making it a useful tool for studying the functions of these proteins. PZ-2891 has also been found to have low toxicity, making it a safe and reliable compound for lab experiments. However, PZ-2891 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the research on PZ-2891. One of the significant future directions is to investigate the potential applications of PZ-2891 in the treatment of various types of cancer. Another future direction is to study the potential applications of PZ-2891 in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of PZ-2891 and to develop more potent and selective inhibitors of HSP90 and HSP70.
Conclusion
In conclusion, PZ-2891 is a chemical compound with potential applications in various fields of scientific research. It has been synthesized through various methods and has been found to inhibit the growth of cancer cells and the aggregation of alpha-synuclein. PZ-2891 targets the protein HSP90 and HSP70 and has several advantages for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of PZ-2891 has been achieved through various methods. One of the common methods involves the reaction of 4-(5-propan-2-yl-1,3-oxazol-2-yl)aniline with pyrrolidine-1-carboxylic acid to form PZ-2891. Another method involves the reaction of 4-(5-propan-2-yl-1,3-oxazol-2-yl)benzaldehyde with pyrrolidine-1-carboxamide to form PZ-2891.
特性
IUPAC Name |
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)15-11-18-16(22-15)13-5-7-14(8-6-13)19-17(21)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPMIBQITVRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)C2=CC=C(C=C2)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7591054.png)

![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)

![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)
![3-(2,5-dihydropyrrol-1-yl)-N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591095.png)
